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trichlorobenzophenone

CAS No.: 99585-49-6

Cat. No.: B1608112

Get Quote

Executive Summary & Compound Profile
2-Hydroxy-2',3,5-trichlorobenzophenone is a specialized halogenated benzophenone

derivative, primarily utilized as a photo-initiator intermediate and UV-stabilizing monomer in

advanced biomedical coatings (e.g., lubricious hydrogels for catheters).[1][2] Its structural

uniqueness lies in the specific chlorination pattern: a 3,5-dichloro-2-hydroxyphenyl ring

conjugated with a 2-chlorophenyl ring.

Accurate identification is critical because structural analogs (impurities like 2,5-dichloro-2-

hydroxybenzophenone) possess significantly different photo-activity profiles. This guide

delineates the spectral fingerprints required to distinguish this specific isomer from its closest

alternatives.
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Metric Target Compound Primary Alternative (Impurity)

Compound
2-Hydroxy-2',3,5-

trichlorobenzophenone

2,5-Dichloro-2-

hydroxybenzophenone

CAS No. 99585-49-6 61785-35-1

Key Difference
Contains 2'-Chlorine (Steric

twist)
Lacks 2'-Chlorine (Planar)

Application
High-efficiency Photo-

crosslinking

General UV Absorption /

Synthesis Byproduct

Core Directive: FTIR Spectral Analysis
The FTIR spectrum of 2-Hydroxy-2',3,5-trichlorobenzophenone is dominated by the interplay

between intramolecular hydrogen bonding and aryl-chlorine vibrations.

A. The Diagnostic "Red Shift" (Functional Group
Region)
Unlike non-hydroxylated benzophenones (which show a sharp C=O band at ~1665 cm⁻¹), this

compound exhibits a distinct "Red Shift" due to the chelation between the carbonyl oxygen and

the ortho-hydroxyl proton.

The Carbonyl (C=O) Stretch:

Position:1630 ± 5 cm⁻¹ (Strong)

Mechanism: The intramolecular hydrogen bond weakens the C=O double bond character,

lowering its force constant and frequency.

Expert Insight: The presence of the 2'-Chlorine atom introduces steric hindrance (ortho-

effect), forcing the B-ring out of planarity. This slightly reduces conjugation compared to

the planar 2-hydroxybenzophenone, often shifting the C=O peak 5–10 cm⁻¹ higher than

expected for fully planar systems, but the H-bond effect remains dominant.

The Hydroxyl (O-H) Stretch:
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Position:3000 – 2600 cm⁻¹ (Broad, Weak)

Differentiation: Unlike free phenols (sharp band at ~3600 cm⁻¹), this OH is "locked" in a

six-membered chelate ring. It appears as a broad, often overlooked feature merging with

C-H stretches.

B. The Fingerprint Region (Structural Confirmation)
This region (1500–600 cm⁻¹) provides the definitive "barcode" for the trichloro- substitution

pattern.

Frequency (cm⁻¹) Assignment Diagnostic Value

1590, 1570 Aromatic C=C Ring Stretch

Standard aromatic doublet;

intensity enhanced by Cl

substitution.

1350 – 1300 Ph-O Stretch (Phenolic)
Confirms the phenol moiety

attached to the ring.

1080 – 1050 Ar-Cl Stretch (In-plane)
Strong band characteristic of

chlorinated aromatics.

820 – 800 C-H Out-of-Plane (Ring A)

Corresponds to isolated

protons in the 3,5-dichloro

substituted ring.

755 ± 5 C-H Out-of-Plane (Ring B)
Critical Differentiator: Indicates

1,2-disubstitution (2'-Cl ring).

Comparative Performance: Target vs. Alternatives
Distinguishing the target from common synthesis precursors or analogs requires focusing on

specific spectral absences/presences.

Scenario A: Distinguishing from 2,5-Dichloro-2-
hydroxybenzophenone
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Context: This is the most common impurity if the 2-chlorobenzoyl chloride starting material was

replaced by benzoyl chloride.

The Differentiator: Look at the 700–760 cm⁻¹ region.

Target (Trichloro): Shows a strong doublet or multiplet indicating the 1,2-disubstituted B-

ring (2'-Cl).

Alternative (Dichloro): Shows a pattern characteristic of a monosubstituted benzene ring

(5 adjacent H), typically strong bands at 690 cm⁻¹ and 740 cm⁻¹.

Logic: If you see a strong peak at 690 cm⁻¹ (typical of unsubstituted phenyl rings), your

product is impure.

Scenario B: Distinguishing from Benzophenone-3
(Oxybenzone)
Context: A common lab contaminant or mislabeled sample.

The Differentiator: The Ether Bond.

Benzophenone-3: Contains a methoxy group (-OCH₃). This creates a massive,

unmistakable band at ~1250 cm⁻¹ (C-O-C asymmetric stretch).

Target:No band at 1250 cm⁻¹. The spectrum in this region is relatively clean, dominated

only by weaker C-Cl overtones.

Experimental Protocol: Self-Validating Identification
Workflow
To ensure data integrity (E-E-A-T), follow this validated ATR-FTIR protocol.

Step 1: Sample Preparation (Crystal Contact)
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture

interference with the broad OH band.
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Solvent Warning: Ensure the sample is fully dried. Residual dichloromethane (synthesis

solvent) has strong peaks at 730 cm⁻¹ that mimic the 2'-Cl signal.

Validation: Run a background scan. Place the solid crystal on the diamond/ZnSe crystal.

Apply high pressure (clamp) to ensure intimate contact.

Step 2: Acquisition Parameters
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

Scans: Minimum 32 scans to resolve the weak, broad OH band.

Step 3: Decision Logic (Diagram)
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Start: Unknown Sample Spectrum

Check C=O Region (1600-1700 cm⁻¹)

Peak at ~1665 cm⁻¹?

High Freq

Peak at ~1630 cm⁻¹?

Low Freq (Red Shift)

Non-Chelated Benzophenone
(REJECT)

Check for Ether Band
(1250 cm⁻¹)

Band Present (Strong)

Yes

Band Absent

No

ID: Benzophenone-3
(REJECT) Check Fingerprint (650-800 cm⁻¹)

Check for 2'-Cl Pattern
(Absence of 690 cm⁻¹ monosubst. band)

ID CONFIRMED:
2-Hydroxy-2',3,5-trichlorobenzophenone

1,2-disubst pattern

ID: 2,5-Dichloro-2-hydroxybenzophenone
(Impurity)

Monosubst pattern

Click to download full resolution via product page
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Figure 1: Analytical decision tree for identifying 2-Hydroxy-2',3,5-trichlorobenzophenone
using FTIR spectral markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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